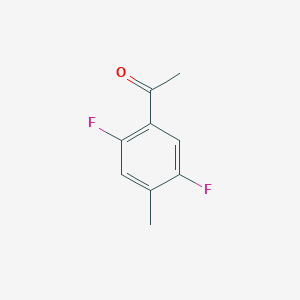
1-(2,5-Difluoro-4-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Difluoro-4-methylphenyl)ethanone, also known as 2,5-difluoro-4-methylbenzophenone, is a highly reactive and versatile compound used in the synthesis of a variety of organic molecules. It is a colorless, crystalline solid with a melting point of approximately 55 °C and a boiling point of approximately 170 °C. It is soluble in most organic solvents and is widely used in a variety of applications, including pharmaceuticals, cosmetics, polymers synthesis, and as a catalyst in organic synthesis.
详细的合成方法
Design of the Synthesis Pathway
The synthesis of 1-(2,5-Difluoro-4-methylphenyl)ethanone can be achieved through the Friedel-Crafts acylation reaction using 2,5-difluoro-4-methylbenzene and acetyl chloride as starting materials.
Starting Materials
2,5-difluoro-4-methylbenzene, acetyl chloride
Reaction
Step 1: In a dry round-bottom flask, add 2,5-difluoro-4-methylbenzene (1.0 equiv), acetyl chloride (1.2 equiv) and anhydrous aluminum chloride (0.1 equiv)., Step 2: Stir the mixture at room temperature for 6 hours., Step 3: Quench the reaction by adding ice-cold water and stirring for 30 minutes., Step 4: Extract the organic layer with dichloromethane and wash with water and brine., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain 1-(2,5-Difluoro-4-methylphenyl)ethanone as a white solid.
科学研究应用
1-(2,5-Difluoro-4-methylphenyl)ethanone has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic molecules, including drugs and polymers. It has also been used as a catalyst in organic synthesis and as a reagent for the synthesis of other compounds. In addition, it has been used in the synthesis of a variety of fluorinated compounds, including pharmaceuticals, pesticides, and dyes.
作用机制
1-(2,5-Difluoro-4-methylphenyl)ethanone is a highly reactive compound and is capable of undergoing a variety of reactions. The most common reaction is the Friedel-Crafts alkylation of benzene with 1-(2,5-Difluoro-4-methylphenyl)ethanonemethyl chloride. This reaction produces 1-(1-(2,5-Difluoro-4-methylphenyl)ethanone-4-methylphenyl)ethanone as a byproduct. Other reactions include the reaction of 1-bromo-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with sodium ethoxide, the reaction of 1-chloro-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with sodium ethoxide, and the reaction of 1-chloro-1-(2,5-Difluoro-4-methylphenyl)ethanonebenzene with ethylmagnesium bromide.
生化和生理效应
1-(2,5-Difluoro-4-methylphenyl)ethanone is a highly reactive compound and has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of several neurotransmitters. In addition, it has been found to have a variety of other biochemical and physiological effects, including the inhibition of the enzyme cytochrome P450 and the inhibition of the enzyme cyclooxygenase.
实验室实验的优点和局限性
1-(2,5-Difluoro-4-methylphenyl)ethanone has a number of advantages and limitations for laboratory experiments. One of the major advantages is that it is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is highly reactive and can be used in a variety of reactions. However, it is also highly toxic and should be handled with care. In addition, it is not very stable and should be stored in a cool, dry place.
未来方向
1-(2,5-Difluoro-4-methylphenyl)ethanone has a number of potential future directions. One potential future direction is the development of new and improved synthesis methods that are more efficient and cost-effective. In addition, there is potential to explore new and improved uses of the compound, such as in the synthesis of pharmaceuticals and other organic molecules. Finally, there is potential to explore the biochemical and physiological effects of the compound, such as its effects on enzymes, neurotransmitters, and other biological systems.
属性
IUPAC Name |
1-(2,5-difluoro-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXDPAKYZUVNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluoro-4-methylphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




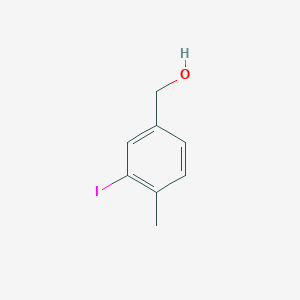

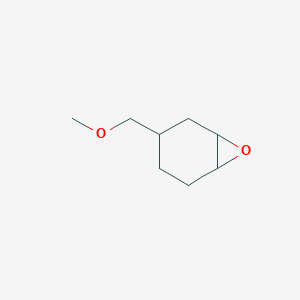
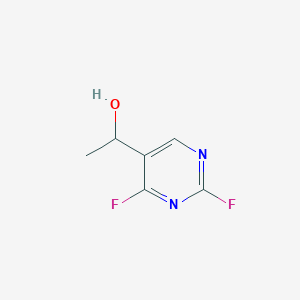
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

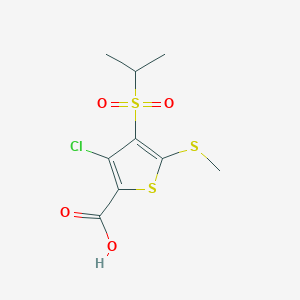


![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)